Sodium 2-fluoropyridine-3-sulfinate
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Overview
Description
Sodium 2-fluoropyridine-3-sulfinate is an organosulfur compound with the molecular formula C₅H₃FNNaO₂S It is a derivative of pyridine, where a fluorine atom is substituted at the 2-position and a sulfinic acid group is attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-fluoropyridine-3-sulfinate typically involves the fluorination of pyridine derivatives followed by sulfonation. One common method is the Balz-Schiemann reaction, where 2-aminopyridine is diazotized and then treated with sodium nitrite in anhydrous hydrogen fluoride to introduce the fluorine atom . The sulfonation step can be achieved by reacting the fluorinated pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-fluoropyridine-3-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfinic acid group can be oxidized to sulfonic acid or reduced to thiol derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products:
Sulfonic Acids: Formed by oxidation.
Thiols: Formed by reduction.
Biaryl Compounds: Formed by coupling reactions.
Scientific Research Applications
Sodium 2-fluoropyridine-3-sulfinate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organosulfur compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its role in developing new pharmaceuticals with improved properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced performance.
Mechanism of Action
The mechanism of action of sodium 2-fluoropyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfinic acid group can participate in various bond-forming reactions, while the fluorine atom can influence the electronic properties of the molecule, enhancing its reactivity . The compound can target specific molecular pathways, making it useful in medicinal chemistry .
Comparison with Similar Compounds
- Sodium 3-fluoropyridine-2-sulfinate
- Sodium 4-fluoropyridine-2-sulfinate
- Sodium benzenesulfinate
Comparison: Sodium 2-fluoropyridine-3-sulfinate is unique due to the specific positioning of the fluorine and sulfinic acid groups, which confer distinct reactivity and properties compared to its isomers and analogs . Its ability to undergo selective reactions and form stable intermediates makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C5H3FNNaO2S |
---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
sodium;2-fluoropyridine-3-sulfinate |
InChI |
InChI=1S/C5H4FNO2S.Na/c6-5-4(10(8)9)2-1-3-7-5;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
QFXYJBGAMSDZEG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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